molecular formula C24H28O3 B587723 Desmethylene Oxobexarotene-13C4 Methyl Ester CAS No. 1391054-72-0

Desmethylene Oxobexarotene-13C4 Methyl Ester

Cat. No. B587723
CAS RN: 1391054-72-0
M. Wt: 368.454
InChI Key: DYVLPJYIGJZAKF-LBHFFFFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desmethylene Oxobexarotene-13C4 Methyl Ester is a chemical compound with the molecular formula C20¹³C4H28O3 and a molecular weight of 368.45 . It is categorized under Retinoid Receptors, TRC, Multiple Sclerosis, and Sleep . It is a stable isotope labelled compound .


Molecular Structure Analysis

The molecular structure of Desmethylene Oxobexarotene-13C4 Methyl Ester is represented by the following SMILES notation: CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C . This represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.

properties

IUPAC Name

methyl 4-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalene-2-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVLPJYIGJZAKF-LBHFFFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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